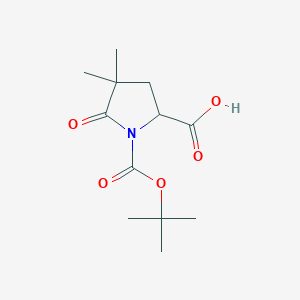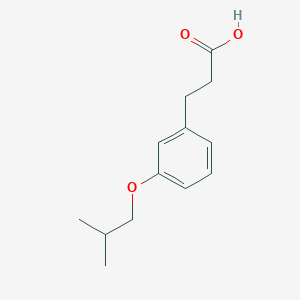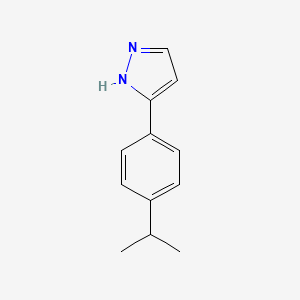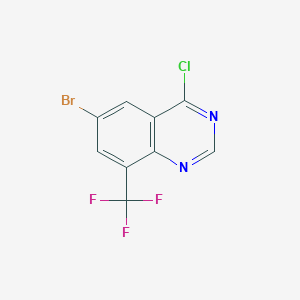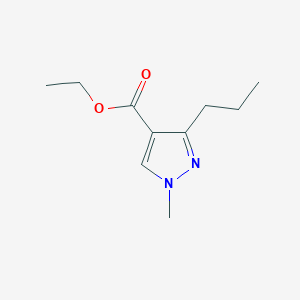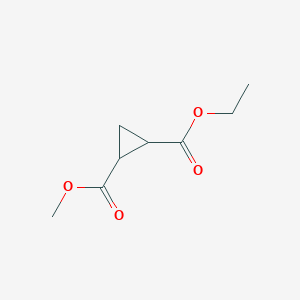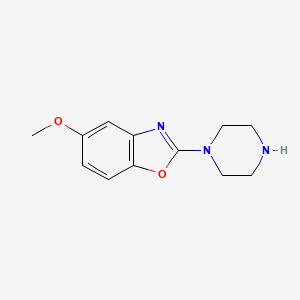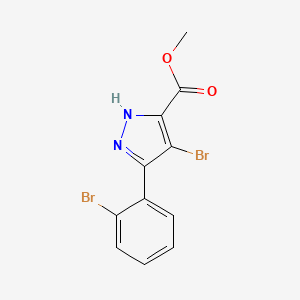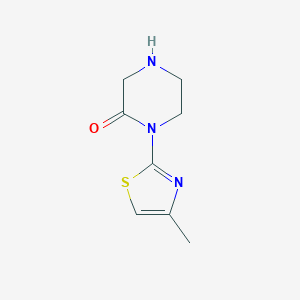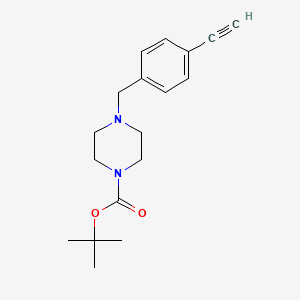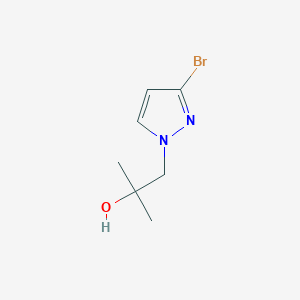
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a chemical compound that features a brominated pyrazole ring attached to a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compound, which can then be further modified to introduce the tertiary alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tertiary alcohol group can be oxidized to a ketone or reduced to a secondary alcohol.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while oxidation of the alcohol group would yield a ketone.
Scientific Research Applications
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethyl alcohol group instead of a tertiary alcohol.
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles: Compounds with a pyrazole ring and additional aromatic groups.
Uniqueness
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL is unique due to the presence of a tertiary alcohol group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its applications in various fields.
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
1-(3-bromopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-3-6(8)9-10/h3-4,11H,5H2,1-2H3 |
InChI Key |
JWUFHONHTBDKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC(=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


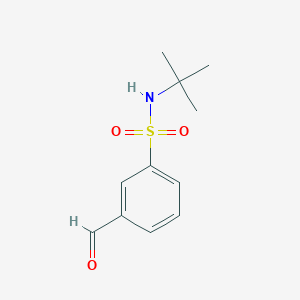
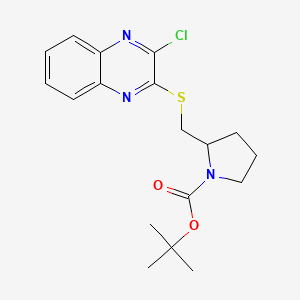
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
